
3'-O-acetyl-5'-chloro-5'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-acetyl-5’-chloro-5’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound is characterized by the presence of an acetyl group at the 3’ position and a chlorine atom at the 5’ position of the deoxyribose sugar. This modification imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-acetyl-5’-chloro-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes selective protection and deprotection of hydroxyl groups, chlorination, and acetylation. One common method involves the following steps:
Protection of the 5’-hydroxyl group: Thymidine is treated with a protecting group such as dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Chlorination: The protected thymidine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position.
Deprotection: The protecting group is removed to expose the 5’-hydroxyl group.
Acetylation: Finally, the 3’-hydroxyl group is acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-acetyl-5’-chloro-5’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3’-O-acetyl-5’-chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5’ position can be replaced by other nucleophiles.
Hydrolysis: The acetyl group at the 3’ position can be hydrolyzed to yield 3’-hydroxy-5’-chloro-5’-deoxythymidine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5’-azido-3’-O-acetyl-5’-deoxythymidine.
Hydrolysis: The major product is 3’-hydroxy-5’-chloro-5’-deoxythymidine.
科学的研究の応用
3’-O-acetyl-5’-chloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for research and therapeutic purposes.
作用機序
The mechanism of action of 3’-O-acetyl-5’-chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom and the acetyl group disrupts normal base pairing and DNA synthesis, leading to chain termination. This makes the compound a potential inhibitor of viral DNA polymerases and a candidate for antiviral therapies.
類似化合物との比較
Similar Compounds
3’-O-acetylthymidine: Lacks the chlorine atom at the 5’ position.
5’-chloro-5’-deoxythymidine: Lacks the acetyl group at the 3’ position.
3’-O-acetyl-5’-deoxyuridine: Contains uracil instead of thymine.
Uniqueness
3’-O-acetyl-5’-chloro-5’-deoxythymidine is unique due to the combined presence of the acetyl group at the 3’ position and the chlorine atom at the 5’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
65929-45-5 |
|---|---|
分子式 |
C12H15ClN2O5 |
分子量 |
302.71 g/mol |
IUPAC名 |
[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15ClN2O5/c1-6-5-15(12(18)14-11(6)17)10-3-8(19-7(2)16)9(4-13)20-10/h5,8-10H,3-4H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
InChIキー |
SPODYGHNHVOHIH-IVZWLZJFSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


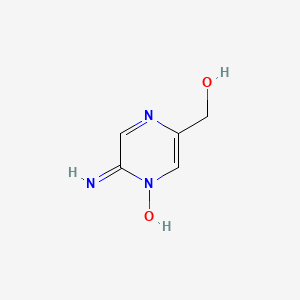

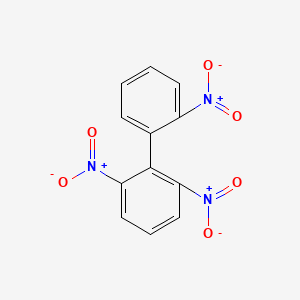
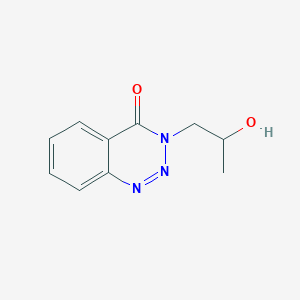

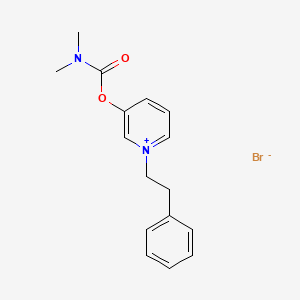

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
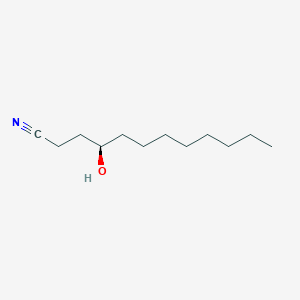
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
